

Application Notes and Protocols for Metal Ion Extraction Using Aliquat 336

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Compound of Interest

Compound Name: Methyltrioctylammonium chloride

Cat. No.: B057300

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Introduction

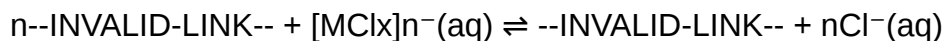
Aliquat 336, a quaternary ammonium salt (primarily trioctylmethylammonium chloride), is a versatile and commercially available ionic liquid widely employed as an anion exchange extractant in hydrometallurgy and solvent extraction processes.^{[1][2]} Its primary application lies in the selective extraction of metal ions from aqueous solutions, particularly those that can form anionic complexes.^{[2][3]} Due to its negligible volatility, low flammability, and high extraction efficiency for various metals, Aliquat 336 serves as a valuable tool in metal recovery from industrial effluents, purification of process streams, and recycling of valuable metals from waste materials like spent catalysts and batteries.^{[1][4][5]}

These notes provide a comprehensive overview, quantitative data, and detailed protocols for the application of Aliquat 336 in metal ion extraction for researchers, scientists, and professionals in related fields.

Mechanism of Extraction

The extraction of metal ions using Aliquat 336 typically proceeds via an anion exchange mechanism. In the aqueous phase, the target metal ion first forms a negatively charged complex, often with chloride, nitrate, or sulfate ions present in the solution.^{[1][3]} The bulky, lipophilic Aliquat 336 cation ($[R_3CH_3N]^+$), present in an immiscible organic phase, then exchanges its original anion (e.g., Cl^-) for the anionic metal complex.^{[1][6]} This process transfers the metal from the aqueous phase to the organic phase.

The general reaction can be represented as:



Where $[\text{MCl}_x]^{n-}$ represents the anionic metal complex in the aqueous phase (aq) and (org) denotes the organic phase.

Quantitative Data Summary

The efficiency of metal extraction using Aliquat 336 is influenced by several factors, including the concentration of the extractant, pH of the aqueous phase, temperature, contact time, and the presence of other ions.

Table 1: Extraction Conditions for Precious Metals

Metal Ion	Aliquat 336 Conc. (M)	Aqueous Phase	Extraction Efficiency (%)	Reference
Au(III)	Not Specified	Acidic Chloride	Quantitative	[1]
Pt(IV)	≥ 0.011 M in kerosene	pH 3.2	Quantitative (>99%)	[4]
Pd(II)	Not Specified	Acidic Chloride	Quantitative	[1]

| Rh(III) | Not Specified | Acidic Chloride | Strongly dependent on acidity |[1] |

Table 2: Extraction Conditions for Heavy Metals

Metal Ion	Aliquat 336 Conc. (wt% or M)	Aqueous Phase Conditions	Extraction Efficiency (%)	Reference
Cd(II)	30-40 wt% in PIM*	1 M HCl	>98%	[7]
Cd(II)	100 mM (+50 mM TBP**)	pH 5	~85%	[8]
Zn(II)	20 wt% in PIM*	1 M HCl	~60%	[7]
Fe(II)	20 wt% in PIM*	1 M HCl	~35%	[7]
Cu(II)	100 mM (+50 mM TBP**)	pH 5	<10%	[8]

| Co(II) | 150 g/L | pH 0.8 | 99% |[9] |

*PIM: Polymer Inclusion Membrane **TBP: Tributyl Phosphate (Phase Modifier)

Table 3: Extraction Conditions for Rare Earth & Other Metals

Metal Ion	Aliquat 336 Conc. (M)	Aqueous Phase Conditions	Extraction Efficiency (%)	Reference
Re(VII)	Not Specified	HCl solution	Highly selective & efficient	[6][10]
Sm(III)	Not Specified	Nitrate medium, pH dependent	Increases with pH & [NO ₃ ⁻]	[11]
Eu(III)	1.5 M in kerosene	3 M NaNO ₃ , pH 3	40.1%	[12]

| U(VI) | 0.02 M in kerosene | Sulfate leach liquor | 91% (via LEM***) |[13] |

***LEM: Liquid Emulsion Membrane

Experimental Protocols

The following protocols provide a general framework for conducting a liquid-liquid extraction of metal ions using Aliquat 336. Parameters should be optimized for specific metal ions and solution matrices.

1. Protocol for Liquid-Liquid Extraction

A. Materials and Reagents

- Extractant: Aliquat 336 (trioctylmethylammonium chloride).[\[1\]](#)[\[7\]](#)
- Diluent: An organic solvent immiscible with water, such as kerosene, toluene, or n-heptane. [\[4\]](#)[\[8\]](#)[\[11\]](#) Kerosene is a common choice for industrial applications.[\[14\]](#)
- Phase Modifier (Optional): A long-chain alcohol like decanol or an organophosphate such as tributyl phosphate (TBP) can be added (e.g., 5-20% v/v) to prevent the formation of a third phase and improve phase separation.[\[8\]](#)[\[11\]](#)[\[12\]](#)
- Aqueous Feed Solution: Deionized water containing the metal salt(s) of interest (e.g., chlorides, sulfates, or nitrates) at a known concentration.
- Acids/Bases: HCl, H₂SO₄, or NaOH for pH adjustment.
- Stripping Agent: A solution capable of reversing the extraction, such as dilute acids (e.g., 0.01 M HCl), bases, or complexing agents (e.g., thiourea).[\[4\]](#)[\[11\]](#)
- Standard Solutions: Certified standards for the metal(s) of interest for analytical calibration.

B. Equipment

- Separatory funnels or sealed glass vials.
- Mechanical shaker or magnetic stirrer.
- pH meter.

- Analytical instrument for metal concentration measurement, such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), or Atomic Absorption Spectrometry (AAS).[\[1\]](#)[\[15\]](#)[\[16\]](#)

C. Preparation of Organic Phase

- Decide on the desired concentration of Aliquat 336 in the diluent (e.g., 0.01 M to 1.5 M).[\[4\]](#)[\[12\]](#)
- Accurately measure the required volume or mass of Aliquat 336.
- If using a phase modifier, add the required volume to the diluent.
- Add the Aliquat 336 to the diluent/modifier mixture.
- Dilute to the final volume with the chosen diluent and mix thoroughly until a homogenous solution is formed.

D. Preparation of Aqueous Phase

- Dissolve a precise amount of the metal salt in deionized water to achieve the desired initial concentration.
- Add any necessary complexing agents (e.g., NaCl or HCl to form chloro-complexes).[\[1\]](#)[\[5\]](#)
- Adjust the pH of the solution to the desired value using small additions of acid or base while monitoring with a pH meter. The optimal pH is critical and varies significantly depending on the target metal.[\[11\]](#)[\[17\]](#)

E. Liquid-Liquid Extraction Procedure

- Measure equal volumes of the prepared organic and aqueous phases (a 1:1 phase ratio is common for initial studies) and place them into a separatory funnel.[\[8\]](#)
- Shake the funnel vigorously for a predetermined contact time (e.g., 10-60 minutes) to allow the system to reach equilibrium.[\[8\]](#)[\[12\]](#)

- Allow the phases to separate completely. The organic phase is typically less dense and will be the upper layer.
- Carefully separate the two phases. The aqueous phase after extraction is known as the raffinate, and the metal-containing organic phase is the loaded organic.
- Take a sample from the raffinate for metal concentration analysis.

F. Stripping Procedure (Metal Recovery)

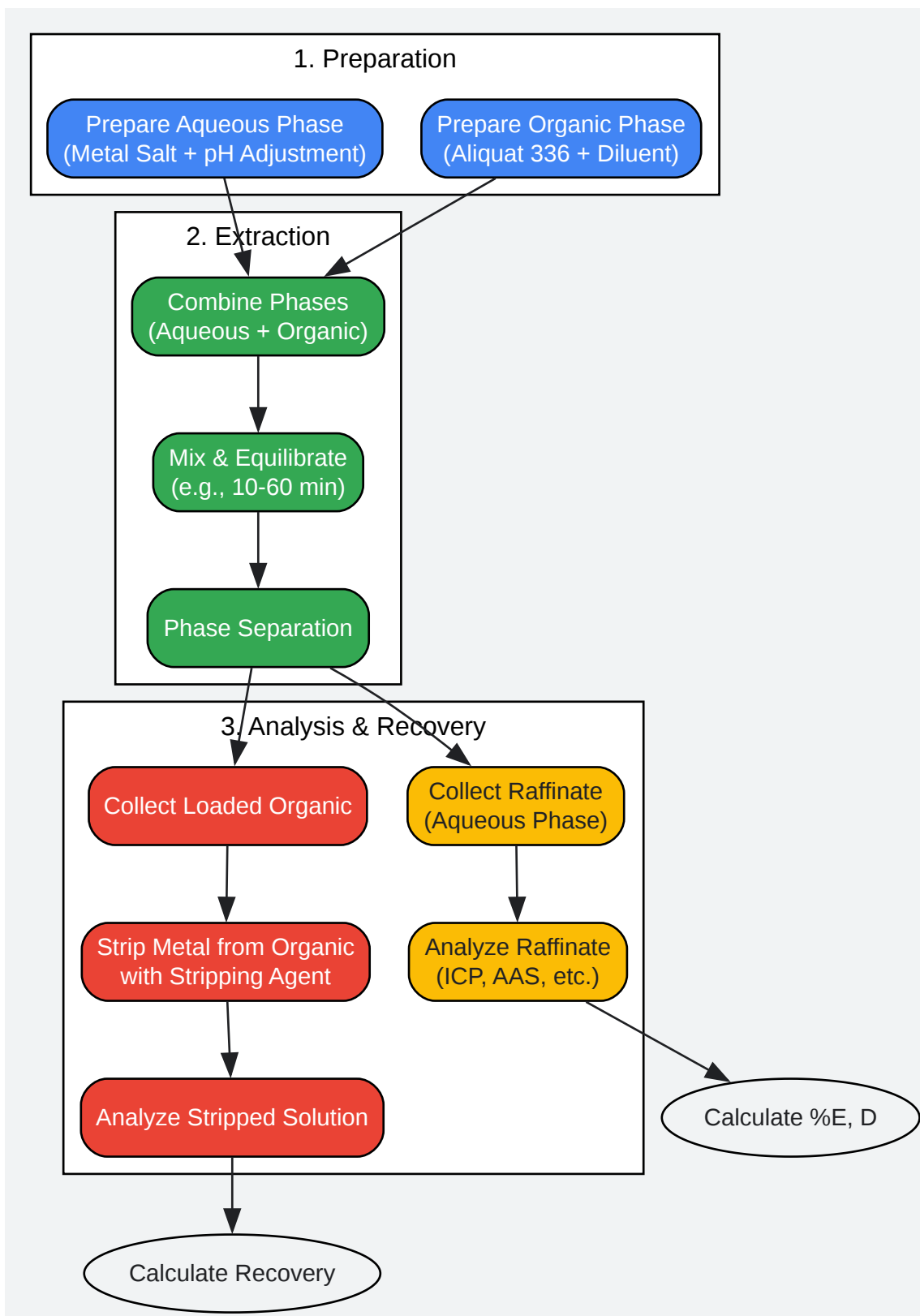
- Take the loaded organic phase and mix it with a fresh aqueous stripping solution in a separatory funnel.
- Shake for a sufficient time to transfer the metal ion from the organic phase back into the new aqueous phase.
- Allow the phases to separate and collect the metal-rich aqueous stripping solution.
- The regenerated organic phase can potentially be reused for further extraction cycles.[\[18\]](#)

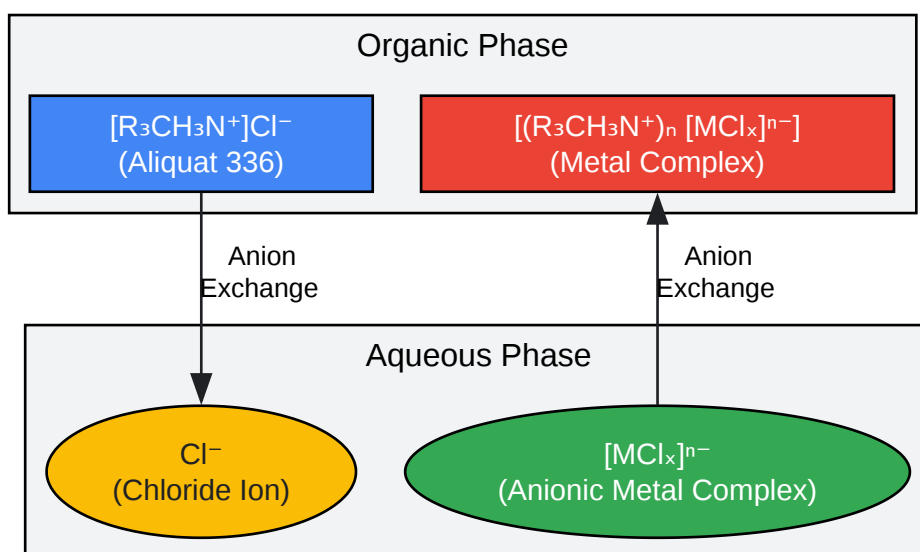
G. Analysis and Calculations

- Determine the metal concentration in the initial aqueous feed ($[Me]_{initial}$) and the raffinate ($[Me]_{final}$) using a calibrated analytical instrument (ICP-OES, AAS, etc.).[\[15\]](#)[\[16\]](#)
- Calculate the Extraction Efficiency (%E) using the formula: $\%E = (([Me]_{initial} - [Me]_{final}) / [Me]_{initial}) * 100$
- Calculate the Distribution Coefficient (D) as the ratio of the metal concentration in the organic phase to that in the aqueous phase at equilibrium: $D = [Me]_{org} / [Me]_{aq} = (([Me]_{initial} - [Me]_{final}) / [Me]_{final})$
- For separating two metals (A and B), calculate the Separation Factor ($\beta_{A/B}$): $\beta_{A/B} = D_A / D_B$

Visualizations

Diagram 1: Experimental Workflow





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